5-(1H-Benzo[d]imidazol-2-yl)pyridine-2-thiol
CAS No.:
Cat. No.: VC15801832
Molecular Formula: C12H9N3S
Molecular Weight: 227.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9N3S |
|---|---|
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | 5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione |
| Standard InChI | InChI=1S/C12H9N3S/c16-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)15-12/h1-7H,(H,13,16)(H,14,15) |
| Standard InChI Key | VBCMZOFIOAWFCT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s IUPAC name, 5-(1H-benzimidazol-2-yl)-1H-pyridine-2-thione, reflects its bifunctional structure:
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Benzimidazole subunit: A bicyclic system comprising fused benzene and imidazole rings, enabling π-π stacking and hydrogen bonding.
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Pyridine-thione subunit: A six-membered aromatic ring with a thione (-C=S) group at the 2-position, contributing to redox activity and metal coordination.
The canonical SMILES string C1=CC=C2C(=C1)NC(=N2)C3=CNC(=S)C=C3 clarifies the connectivity, while the Standard InChIKey VBCMZOFIOAWFCT-UHFFFAOYSA-N ensures unambiguous chemical identification.
Key Functional Groups
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Thiol/Thione Group (-SH/-C=S): The tautomeric equilibrium between thiol and thione forms influences reactivity. The thiol form (-SH) participates in disulfide bond formation, while the thione form (-C=S) acts as a soft Lewis base .
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Pyridine and Benzimidazole Nitrogen Atoms: The pyridine nitrogen (basic pKa ~1.7) and benzimidazole nitrogens (pKa ~5–6 and ~12–13) enable pH-dependent protonation states, affecting solubility and binding interactions .
Synthesis and Reaction Pathways
Cyclocondensation of o-Phenylenediamine Derivatives
Reaction of 2-mercaptopyridine-5-carboxylic acid with o-phenylenediamine under dehydrating conditions (e.g., polyphosphoric acid) could yield the target compound via cyclization .
Post-Functionalization of Preformed Benzimidazoles
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR signals (CDCl₃, 400 MHz):
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Pyridine protons: δ 8.2–8.4 ppm (d, J = 5.6 Hz, 1H, H-6), δ 6.8–7.0 ppm (m, 2H, H-3 and H-4) .
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Benzimidazole protons: δ 7.3–7.5 ppm (d, J = 8.8 Hz, 1H, H-5'), δ 6.9–7.1 ppm (dd, J = 2.4, 8.8 Hz, 1H, H-4') .
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry
The ESI-MS profile should display a molecular ion peak at m/z 228.1 [M+H]⁺, with fragmentation patterns arising from cleavage of the C-S bond (m/z 151.1) and benzimidazole ring decomposition (m/z 77.0) .
Physicochemical Properties
Solubility and Partition Coefficients
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Log P (octanol-water): Estimated at 2.21 via consensus methods , indicating moderate lipophilicity.
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Aqueous solubility: ~0.2–0.5 mg/mL (sparingly soluble) , enhanced under basic conditions due to thiolate formation.
Stability and Tautomerism
The thiol-thione equilibrium (Fig. 1) dominates in solution:
This tautomerism is pH-dependent, with the thione form favored in neutral to basic conditions .
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